N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide
Description
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Properties
CAS No. |
477318-74-4 |
|---|---|
Molecular Formula |
C24H22ClN5O2S |
Molecular Weight |
480.0 g/mol |
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H22ClN5O2S/c1-15-4-6-18(7-5-15)30-23(17-8-10-26-11-9-17)28-29-24(30)33-14-22(31)27-20-12-16(2)19(25)13-21(20)32-3/h4-13H,14H2,1-3H3,(H,27,31) |
InChI Key |
FHHDGLRXVMUHHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C(=C3)C)Cl)OC)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
The triazole ring is synthesized via cyclization of a thiosemicarbazide intermediate. A representative protocol involves:
-
Formation of thiosemicarbazide : Reacting 4-methylphenyl isothiocyanate with hydrazine hydrate in ethanol yields the corresponding thiosemicarbazide.
-
Cyclization : Treatment with aqueous KOH under reflux (3–4 hours) induces cyclization to form 4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol.
Reaction Conditions :
Alternative Route Using Hantzsch-Type Synthesis
A modified Hantzsch method employs:
-
Condensation : 4-Pyridinecarboxaldehyde and 4-methylphenyl thiosemicarbazide react in acetic acid to form the triazole-thiol.
-
Oxidation : Hydrogen peroxide (H₂O₂) oxidizes intermediate thioureas to stabilize the triazole ring.
Key Data :
Preparation of 2-Bromo-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
Acetylation of the Aromatic Amine
The acetamide side chain is introduced via:
-
Bromination : Bromoacetyl bromide reacts with 4-chloro-2-methoxy-5-methylaniline in dichloromethane (DCM) at 0–5°C.
-
Work-up : The crude product is purified via recrystallization from methanol.
Optimized Parameters :
Coupling of Triazole-Thiol and Acetamide Precursor
Nucleophilic Substitution
The sulfanyl acetamide linkage forms via SN2 reaction:
-
Deprotonation : The triazole-thiol is treated with NaOH in DMF to generate the thiolate anion.
-
Alkylation : 2-Bromo-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is added, and the mixture is stirred at room temperature for 12–24 hours.
Critical Parameters :
Phase-Transfer Catalysis (PTC)
To enhance reaction efficiency, tetrabutylammonium bromide (TBAB) is used as a phase-transfer catalyst:
-
Reaction Setup : Triazole-thiol and acetamide precursor are combined in a biphasic system (water/DCM) with TBAB.
Advantages :
Purification and Characterization
Recrystallization
The crude product is recrystallized from methanol or ethanol to achieve >98% purity.
Chromatographic Methods
Column chromatography (silica gel, ethyl acetate/hexane) resolves minor impurities.
Analytical Data
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Cyclization + Alkylation | 70–78 | 95–98 | 12–24 |
| Hantzsch + PTC | 85–90 | ≥95 | 3–4 |
Key Insight : Phase-transfer catalysis significantly improves efficiency and scalability.
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of the triazole ring or other functional groups.
Substitution: Halogen substitution reactions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different halogen atoms on the phenyl ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a bioactive compound.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signaling pathways or metabolic pathways that are affected by the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-2-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide
- N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}propionamide
Uniqueness
The uniqueness of N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide lies in its specific functional groups and their arrangement, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Biological Activity
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C22H22ClN3O5S2
- Molecular Weight : 508.02 g/mol
- SMILES Notation : Cc(cc1)cc(C)c1S(C(C(N1)=O)=CN=C1SCC(Nc(c(OC)c1)cc(C)c1Cl)=O)(=O)=O
- LogP : 3.809 (indicating moderate lipophilicity)
- Water Solubility : LogSw -4.23 (suggesting low solubility)
1. Antimicrobial Activity
Recent studies have shown that similar compounds exhibit significant antimicrobial properties. For instance, derivatives of triazole compounds have been reported to inhibit the growth of various bacteria and fungi effectively. The compound's structure suggests potential activity against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans.
| Compound | Activity | IC50 (µM) |
|---|---|---|
| Triazole Derivative A | Antibacterial | 10.93 |
| Triazole Derivative B | Antifungal | 25.06 |
These activities can be attributed to the presence of the triazole ring and sulfanyl group, which are known for their interaction with microbial enzymes.
2. Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines like MDA-MB-231. In vitro studies demonstrated that it could induce apoptosis in these cells.
Case Study : A study on a related triazole compound showed a significant increase in apoptotic cells, with a 22-fold increase in annexin V-FITC positive cells compared to control groups. This suggests that the compound may share similar mechanisms of action.
3. Enzyme Inhibition
The biological activity of this compound is also linked to its ability to inhibit specific enzymes. For example, triazole derivatives have been shown to inhibit carbonic anhydrase (CA) enzymes selectively.
| Enzyme | IC50 (nM) | Selectivity |
|---|---|---|
| CA IX | 10.93 | High |
| CA II | 3.92 | Moderate |
This selectivity for CA IX over CA II highlights the potential for targeted therapeutic applications in conditions like cancer where CA IX is often overexpressed.
Pharmacokinetic Properties
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate favorable pharmacokinetic profiles for similar compounds:
- Oral Bioavailability : High
- Metabolic Stability : Moderate
- Toxicity Profile : Low to moderate based on structural alerts
Q & A
Basic: What are the critical parameters for optimizing the multi-step synthesis of this compound to maximize yield and purity?
The synthesis involves sequential steps such as triazole ring formation, sulfanyl group incorporation, and final coupling. Key parameters include:
- Temperature control : Elevated temperatures (e.g., 80°C) for triazole cyclization improve reaction kinetics, while room temperature is optimal for sulfanyl group addition to avoid side reactions .
- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution during sulfanyl incorporation, whereas ethanol or THF may stabilize intermediates .
- Catalysts/Reagents : NaOH facilitates deprotonation in triazole formation, and coupling agents like EDCI improve amide bond formation efficiency .
- Purification : Column chromatography (silica gel) or recrystallization in ethanol removes unreacted starting materials .
Basic: Which analytical techniques are essential for confirming structural integrity and purity?
A multi-technique approach is recommended:
- NMR spectroscopy (1H/13C): Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms substituent positions .
- HPLC : Quantifies purity (>95%) and detects minor impurities using reverse-phase C18 columns with acetonitrile/water gradients .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S-H absence at ~2550 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ≈ 497.12 g/mol) .
Basic: How should researchers design preliminary biological activity assays, and address conflicting results?
- In vitro screening : Use enzyme inhibition assays (e.g., kinase or protease targets) and cell viability tests (MTT assay) to assess potency (IC50) .
- Conflicting data resolution :
- Validate assay conditions (e.g., pH, co-solvents like DMSO ≤0.1% to avoid cytotoxicity).
- Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
- Investigate off-target effects via proteome-wide profiling .
Advanced: How can intermediates be stabilized during synthesis under variable pH/temperature?
- pH control : Buffer systems (e.g., phosphate buffer at pH 7–8) prevent acid/base hydrolysis of the triazole ring .
- Thermal stabilization : Use low-boiling solvents (e.g., THF) for reflux steps to avoid decomposition. Monitor via TLC or in situ IR .
- Light-sensitive steps : Protect light-unstable intermediates (e.g., sulfanyl groups) with amber glassware .
Advanced: What mechanistic studies elucidate key reactions like triazole formation?
- Kinetic profiling : Track reaction progress via quenching and HPLC analysis to identify rate-determining steps (e.g., cyclization vs. coupling) .
- Isotopic labeling : Use 15N-labeled hydrazines to trace nitrogen incorporation into the triazole ring via NMR .
- Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition states and activation energies for cycloaddition steps .
Advanced: How can molecular docking predict target interactions, and validate these predictions?
- Docking protocols : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., kinase ATP pockets) .
- Validation :
Advanced: How to resolve contradictions between in vitro and in silico bioactivity data?
- Solubility assessment : Measure kinetic solubility (e.g., nephelometry) to rule out false negatives from precipitation .
- Membrane permeability : Use Caco-2 assays or PAMPA to evaluate cellular uptake limitations .
- Metabolite screening : Incubate with liver microsomes to identify rapid degradation pathways .
Advanced: What derivatization strategies enhance target selectivity?
-
SAR studies : Modify substituents on the triazole or phenyl rings (Table 1). For example:
Substituent Position Modification Effect on Activity Triazole C4 4-Methylphenyl Enhances kinase inhibition Acetamide S-linker Replace with Se or O Alters redox activity -
Prodrug design : Introduce ester groups to improve bioavailability, with hydrolysis in vivo .
Advanced: Which crystallographic methods resolve 3D conformation challenges?
- Data collection : Use synchrotron X-ray sources (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data .
- Software : SHELXL for refinement; TWINLAW to address twinning in crystals .
- Validation : Check R-factors (R1 < 0.05) and electron density maps (e.g., omit maps for ambiguous regions) .
Advanced: How to interpret dynamic NMR phenomena like peak splitting?
- Variable-temperature NMR : Cool samples to −40°C to slow conformational exchange (e.g., rotameric states of the sulfanyl group) .
- 2D EXSY : Detect chemical exchange between enantiomers or tautomers .
- Solvent effects : Use deuterated DMSO or CDCl3 to stabilize specific conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
